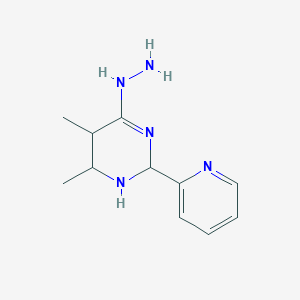

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine

Beschreibung

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazin ist eine heterocyclische Verbindung, die einen Pyridinring enthält, der mit einem Tetrahydropyrimidinring verschmolzen ist, und eine Hydrazin-Funktionsgruppe.

Eigenschaften

Molekularformel |

C11H17N5 |

|---|---|

Molekulargewicht |

219.29 g/mol |

IUPAC-Name |

(5,6-dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

NNZUINCXLJBTAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(NC(N=C1NN)C2=CC=CC=N2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydrazin-Gruppe kann zu Azoverbindungen oxidiert werden.

Reduktion: Der Pyridinring kann unter katalytischen Hydrierungsbedingungen reduziert werden.

Substitution: Die Hydrazin-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und neue Derivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) werden für die Hydrierung verwendet.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Azoverbindungen, reduzierte Pyridinderivate und verschiedene substituierte Hydrazinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydrazin-Gruppe kann kovalente Bindungen mit biologischen Makromolekülen bilden, was zur Hemmung wichtiger Enzyme und Signalwege führt. So zielt sie beispielsweise bei antimikrobiellen Anwendungen auf bakterielle Enzyme ab, stört ihre Stoffwechselprozesse und führt zum Zelltod.

Wirkmechanismus

The mechanism of action of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of key enzymes and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting their metabolic processes and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)amin: Ähnliche Struktur, jedoch mit einer Amin-Gruppe anstelle von Hydrazin.

(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)thioether: Enthält eine Thioether-Gruppe anstelle von Hydrazin.

Einzigartigkeit

Die Einzigartigkeit von (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazin liegt in seiner Hydrazin-Funktionsgruppe, die eine distinkte chemische Reaktivität und biologische Aktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente und Materialien .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.